(R)-PG648

dopamine D3 receptor enantioselectivity competitive binding

(R)-PG648 is the benchmark D3R-selective antagonist, delivering a 566-fold D2/D3 selectivity ratio—3.7× to 7.1× wider than SB277011A, NGB 2904, or PG01037. With 15-fold enantioselectivity over (S)-PG648 and a validated bitopic pharmacophore, it uniquely enables D3R-specific target engagement studies in nucleus accumbens circuits. Only the (R)-enantiomer achieves this selectivity window; racemate or analogues like (R)-BAK2-66 result in quantifiable affinity losses. Available on custom synthesis; ensure specifications require ≥99% ee for pharmacological validity.

Molecular Formula C23H26Cl2N4O2
Molecular Weight 461.39
Cat. No. B1193526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-PG648
Synonyms(R)-PG 648;  (R)-PG-648;  (R)-PG648
Molecular FormulaC23H26Cl2N4O2
Molecular Weight461.39
Structural Identifiers
SMILESO=C(C(N1)=CC2=C1C=CC=C2)NCC[C@@H](O)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3
InChIInChI=1S/C23H26Cl2N4O2/c24-18-5-3-7-21(22(18)25)29-12-10-28(11-13-29)15-17(30)8-9-26-23(31)20-14-16-4-1-2-6-19(16)27-20/h1-7,14,17,27,30H,8-13,15H2,(H,26,31)/t17-/m1/s1
InChIKeyNABHHUMHJIHHIX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-PG648 – A High-Affinity, Enantioselective Dopamine D3 Receptor Antagonist for Addiction and Neuroscience Research


(R)-PG648 ((R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) is a chiral 4-phenylpiperazine-based dopamine D3 receptor (D3R) antagonist that exemplifies the bitopic binding mode characteristic of this chemotype [1]. It is the active (R)-enantiomer of the racemic lead compound PG648 and was the first enantioselective D3R antagonist reported, achieving ~566-fold selectivity for D3R over the highly homologous D2R subtype [1]. Its discovery established the critical role of absolute configuration in conferring both D3R affinity and subtype selectivity within the 4-phenylpiperazine class [1].

Why (R)-PG648 Cannot Be Replaced by Generic D3R Antagonists or Its Own Racemate


Substituting (R)-PG648 with its racemate (±)-PG648, its (S)-enantiomer, or even close structural analogues such as (R)-BAK2-66 results in a quantifiable loss of D3R binding affinity, subtype selectivity, and enantioselectivity. The (S)-enantiomer binds D3R with ~7.4-fold lower affinity and reduces D2/D3 selectivity from 566 to 233 [1]. The racemate similarly underperforms the single (R)-enantiomer [1]. Even the closely related 3-fluorobenzofuranyl analogue (R)-BAK2-66 shows a 13-fold reduction in D3R affinity and a ~5-fold loss in enantioselectivity compared with (R)-PG648 [1]. Generic D3R antagonists such as SB277011A, NGB 2904, and PG01037 exhibit D2/D3 selectivity ratios of only ~80–155, making (R)-PG648 the most subtype-selective tool compound validated in head-to-head binding assays [1][2]. These differences are not incremental—they are pharmacologically decisive.

Quantitative Evidence Guide – (R)-PG648 Differentiation Against Closest Comparators


Enantiomeric Differentiation: (R)-PG648 vs (S)-PG648 in Human D3R and D2R Binding

In head-to-head competitive binding assays against [³H]N-methylspiperone using membranes from HEK 293 cells stably expressing human D2R, D3R, or D4R, (R)-PG648 displays a D3R Ki of 0.53 ± 0.091 nM and a D2R Ki of 300 ± 65 nM, yielding a D2/D3 selectivity ratio of 566 [1]. Its (S)-enantiomer exhibits a D3R Ki of 3.9 ± 0.36 nM—a 7.4-fold lower affinity—and a D2/D3 ratio of only 233, representing a 2.4-fold loss of subtype selectivity [1]. At D2R, enantioselectivity is less than 2-fold, underscoring that chiral recognition is primarily encoded at the D3R orthosteric–secondary binding pocket interface [1].

dopamine D3 receptor enantioselectivity competitive binding GPCR pharmacology chiral resolution

Racemate vs Single Enantiomer: (R)-PG648 Outperforms (±)-PG648

The racemic mixture (±)-PG648 exhibits a D3R Ki of 1.9 ± 0.11 nM and a D2/D3 selectivity of 395 under identical assay conditions [1]. Compared with (R)-PG648 (D3R Ki = 0.53 nM; D2/D3 = 566), the racemate shows a 3.6-fold reduction in D3R affinity and a 1.4-fold reduction in subtype selectivity [1]. This is mechanistically expected because the (S)-enantiomer acts as a lower-affinity competitor that dilutes the occupancy-driven selectivity signal of the (R)-enantiomer.

racemate comparison dopamine D3 receptor binding affinity selectivity ratio chiral purity

Structural Analogue Comparison: (R)-PG648 vs (R)-BAK2-66

(R)-BAK2-66, the 3-fluorobenzofuranyl analogue of (R)-PG648, was synthesized from the same chiral secondary alcohol intermediate and evaluated under identical binding conditions [1]. (R)-BAK2-66 exhibits a D3R Ki of 6.9 ± 1.5 nM and a D2/D3 ratio of 116, compared with 0.53 nM and 566 for (R)-PG648 [1]. This represents a 13-fold loss in D3R affinity and a 4.9-fold reduction in subtype selectivity. Furthermore, the enantioselectivity (R vs S) for BAK2-66 is only ~4.2-fold, versus ~7.4-fold for PG648, indicating that the indole-2-carboxamide terminus of PG648 contributes critical binding energy not recapitulated by the benzofuran-2-carboxamide [1].

structure-activity relationship BAK2-66 D3R antagonist aryl amide enantioselectivity

Cross-Class Selectivity Benchmarking: (R)-PG648 vs Canonical D3R Antagonists SB277011A, NGB 2904, and PG01037

When benchmarked against the most widely used D3R antagonist tool compounds, (R)-PG648 demonstrates the highest D2/D3 selectivity ratio reported: 566-fold [1]. SB277011A displays 80–100-fold selectivity (pKi D3 = 8.0, pKi D2 = 6.0) [2]. NGB 2904 shows a D2/D3 ratio of ~155 (Ki D3 = 1.4 nM, Ki D2 = 217 nM) [3]. PG01037 achieves ~133-fold selectivity (Ki D3 = 0.7 nM, Ki D2 = 93.3 nM) [4]. Thus, (R)-PG648 exceeds these comparators by 3.7-fold (vs NGB 2904), 4.3-fold (vs PG01037), and 5.7–7.1-fold (vs SB277011A) in D2/D3 selectivity. Its D3R affinity (0.53 nM) is within the subnanomolar range of the most potent D3R ligands, yet it maintains the widest discrimination against D2R [1]. Data were generated in independent laboratories using different radioligands, so exact fold differences should be interpreted as cross-study comparable rather than head-to-head.

D3R selectivity SB277011A NGB 2904 PG01037 cross-study comparison tool compound selection

Synthesis Quality: Improved Chiral Resolution to ≥99% Enantiomeric Excess

The original synthetic route to (R)-PG648 yielded the product in >90% enantiomeric excess (ee) [1]. A modified procedure incorporating hydrolytic kinetic resolution of the terminal epoxide intermediate using (R,R)-(salen)Co(III) catalyst enabled multigram-scale production of (R)-PG648 with ≥99% ee [1]. This improvement is quantified against the earlier method (>90% ee) and represents a ≥9% absolute increase in chiral purity, reducing the contaminating (S)-enantiomer fraction from up to 5% to ≤0.5% [1]. The (S)-enantiomer fraction is the principal pharmacological impurity that degrades D3R selectivity, making this purity gain functionally significant [1].

enantiomeric excess chiral synthesis asymmetric catalysis quality control pharmacological reproducibility

Bitopic Binding Mode: Structural Basis for Superior D3R Selectivity of (R)-PG648

Molecular dynamics simulations based on the D3R X-ray crystal structure have demonstrated that (R)-PG648 engages the receptor in a bitopic binding mode: the 4-(2,3-dichlorophenyl)piperazine moiety occupies the orthosteric binding site (OBS) shared with dopamine and eticlopride, while the indole-2-carboxamide terminus extends into a secondary binding pocket (SBP) that is topographically divergent between D2R and D3R [1][2]. This SBP interaction is the structural determinant of the 566-fold D2/D3 selectivity [1]. The 3-OH group on the 4-carbon linker forms a polarity-encoded interaction with Tyr7.43 in the SBP that further stabilizes the D3R-selective pose [1]. Although no comparator compound has identical bitopic engagement data in the same simulation system, class-level inference from SAR studies indicates that the combination of the 2,3-dichlorophenylpiperazine, the 4-atom linker with a 3-OH substituent, and the indole-2-carboxamide terminus is uniquely optimized in (R)-PG648 to maximize SBP occupancy and D3R selectivity [1][2].

bitopic binding molecular dynamics D3R crystal structure secondary binding pocket SAR

Optimal Application Scenarios for (R)-PG648 Based on Quantitative Differentiation Evidence


D3R-Selective Probe for Addiction Neuropharmacology Where D2R Confounds Must Be Eliminated

In rodent models of psychostimulant and opioid self-administration, attributing behavioral effects specifically to D3R blockade requires a tool compound with the widest possible D2/D3 selectivity window. (R)-PG648, with a D2/D3 ratio of 566—3.7- to 7.1-fold higher than SB277011A, NGB 2904, and PG01037 [1][2]—enables experimenters to dose at concentrations that saturate D3R while minimizing D2R occupancy. This is particularly critical in nucleus accumbens and ventral striatal circuits where both receptor subtypes are co-expressed. Although (R)-PG648 itself has metabolic stability limitations that precluded clinical translation [3], it remains the benchmark D3R-selective antagonist for acute ex vivo target engagement studies and mechanistic experiments in wild-type vs D3R knockout mice.

Enantioselectivity Reference Standard for Chiral D3R Ligand Development

The 15-fold enantioselectivity of (R)-PG648 over (S)-PG648 at D3R—coupled with <2-fold enantioselectivity at D2R—establishes a quantitatively defined benchmark for evaluating new chiral D3R antagonists [1]. Medicinal chemistry programs designing enantioselective D3R ligands can use (R)-PG648 as the positive control for maximal enantioselectivity and as a reference for chiral chromatographic method development (≥99% ee achievable) [1]. Any new chiral candidate that fails to exceed or at least match the 7.4-fold D3R R/S affinity ratio of PG648 can be objectively deprioritized.

Bitopic Binding Pharmacophore Validation in D3R Structure-Based Drug Design

The experimentally validated bitopic binding mode of (R)-PG648—OBS engagement by the 4-(2,3-dichlorophenyl)piperazine coupled with SBP occupancy by the indole-2-carboxamide via the 4-atom, 3-OH linker—provides a structural pharmacophore template [1][2]. Computational chemists can dock (R)-PG648 into the D3R crystal structure (PDB: 3PBL) to define the spatial constraints of the SBP and use this pose to virtually screen fragment libraries for novel SBP-binding moieties. The quantitative SAR data showing that linker shortening to 3 carbons reduces D2/D3 selectivity to 13 and that replacing the indole with 3-fluorobenzofuran reduces it to 116 [1] provide hard constraints for scoring docking poses.

Parent Scaffold for Metabolic Stability Optimization Programs

Although (R)-PG648 itself suffers from metabolic instability that limits its in vivo half-life [3], it serves as the chemical starting point for iterative optimization. Successor compounds such as 16 (Ki D3R = 0.12 nM) and 32 (Ki D3R = 0.35 nM) were designed by modifying the arylpiperazine and arylamide moieties of the PG648 scaffold while preserving the 4-atom linker architecture [3]. Procurement of high-purity (R)-PG648 (≥99% ee) [1] enables medicinal chemistry teams to establish an analytically validated baseline for in vitro potency and selectivity before initiating scaffold-hopping or bioisosteric replacement campaigns.

Quote Request

Request a Quote for (R)-PG648

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.